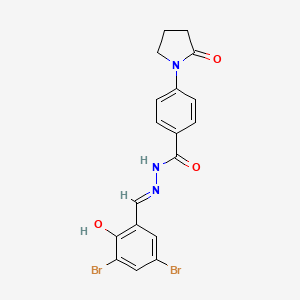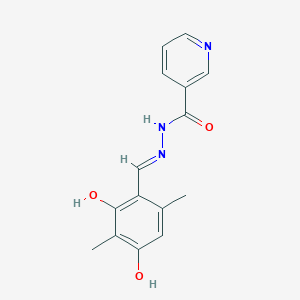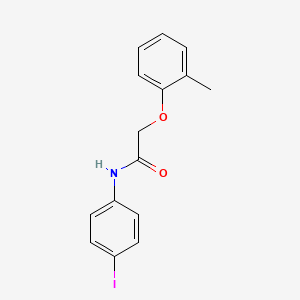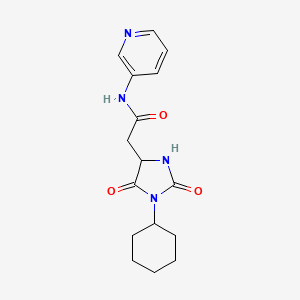![molecular formula C20H27N3OS B6128526 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B6128526.png)
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine, also known as PTZM, is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In
Mécanisme D'action
The exact mechanism of action of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to act on various biological pathways. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to affect the release of neurotransmitters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments is its versatility. It has been shown to have a variety of biological effects, making it a useful tool for studying various biological processes. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine is relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has not been extensively studied in humans, which may limit its potential for clinical use.
Orientations Futures
There are several future directions for research on 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine's anti-tumor properties make it a promising candidate for cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine and to determine its potential for clinical use. Additionally, studies in animal models may help to elucidate the effects of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine on various biological processes.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine involves the reaction of 2-(2-phenylethyl) morpholine with 2-(1-pyrrolidinyl)-1,3-thiazole-5-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to have anti-inflammatory and analgesic effects, making it a useful compound for studying pain and inflammation. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has also been used in cancer research, where it has been shown to have anti-tumor properties. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been used in studies of the nervous system, where it has been shown to affect the release of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-4-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-2-6-17(7-3-1)8-9-18-15-22(12-13-24-18)16-19-14-21-20(25-19)23-10-4-5-11-23/h1-3,6-7,14,18H,4-5,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVINCDDNWHWNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)CN3CCOC(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6128451.png)

![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)

![1-benzyl-4-{3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6128465.png)
![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![2-[(2-fluorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6128498.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)

![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)